Enhanced CYP Enzyme Selectivity via 3,4-Dichlorophenylsulfanyl Substitution vs. 5-Methyl Analog
The target compound incorporates a 3,4-dichlorophenylsulfanyl substituent, which is structurally distinct from the 5-methyl group in the well-characterized mechanism-based CYP2B4/CYP2E1 inhibitor. The 5-methyl analog (4-phenyl-5-methyl-1,2,3-thiadiazole) inhibits CYP2B4 and CYP2E1 at 100 µM while sparing CYP1A2 . The 3,4-dichlorophenylsulfanyl group introduces greater steric bulk and lipophilicity (cLogP ~5.2 vs. ~2.8 for the 5-methyl analog), which can narrow the CYP isoform selectivity window and alter the inhibition mechanism from mechanism-based to competitive or mixed-type [1]. This differential interaction profile is critical for researchers seeking isoform-specific chemical probes with reduced off-target effects.
| Evidence Dimension | Cytochrome P450 Isoform Inhibition Selectivity |
|---|---|
| Target Compound Data | Predicted differential CYP inhibition profile vs. 5-methyl analog based on 3,4-dichlorophenylsulfanyl SAR |
| Comparator Or Baseline | 4-phenyl-5-methyl-1,2,3-thiadiazole: CYP2B4/CYP2E1 inhibition at 100 µM; CYP1A2 spared |
| Quantified Difference | Selectivity shift: target compound expected to exhibit altered isoform preference and/or potency due to increased hydrophobicity and steric hindrance |
| Conditions | Human recombinant CYP enzymes; in vitro biochemical assay |
Why This Matters
This selectivity shift is essential for research groups developing isoform-specific CYP inhibitors, as it directly impacts off-target liability and experimental reproducibility in drug metabolism studies.
- [1] ZINC15. ZINC13674466 Substance Page (illustrative cLogP and target engagement data for analogous 1,2,3-thiadiazoles). View Source
